

Methomyl-d3 chemical structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methomyl-d3

Cat. No.: B12373831

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An In-Depth Technical Guide to **Methomyl-d3**: Chemical Properties and Applications

This technical guide provides a comprehensive overview of **Methomyl-d3**, a deuterated isotopologue of the carbamate insecticide methomyl. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, molecular weight, physicochemical properties, and its primary application as an internal standard in analytical chemistry.

Core Chemical and Physical Properties

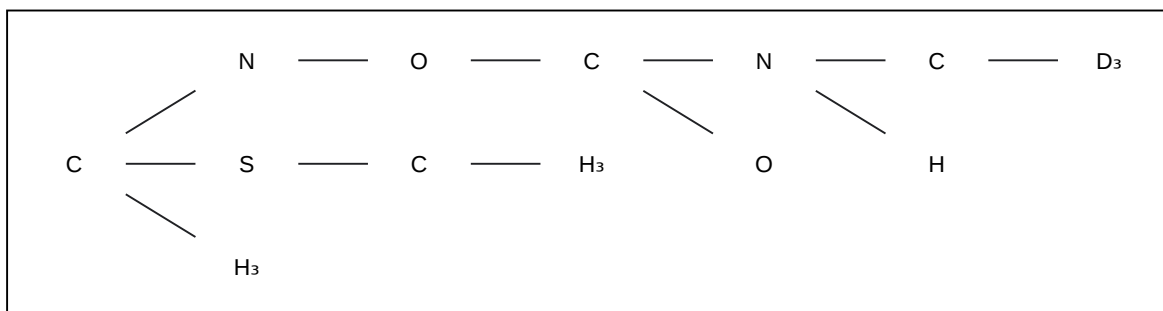
Methomyl-d3 is primarily utilized as an internal standard for the precise quantification of methomyl in various samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2]} Its physical and chemical characteristics are crucial for its application in these analytical methods.

Physicochemical Data

Property	Value	Source(s)
Formal Name	N-[[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester	[1]
CAS Number	1398109-07-3	[1][3][4]
Molecular Formula	C ₅ H ₇ D ₃ N ₂ O ₂ S	[1]
Molecular Weight	165.2 g/mol	[1]
Appearance	White crystalline solid	[3][5]
Melting Point	78 - 79 °C	[3]
Odor	Slight sulfurous	[3][6]
Solubility	Slightly soluble in chloroform and methanol.[1] The unlabeled form, methomyl, is soluble in water (5.8 g/100mL), methanol (100 g/100g), ethanol (42 g/100g), isopropanol (22 g/100g), and acetone (73 g/100g) at 25°C. [6]	
Stability	Stable for at least 4 years when stored properly.[1][4]	

Chemical Structure

The chemical structure of **Methomyl-d3** is identical to that of methomyl, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-methyl group.



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Chemical structure of **Methomyl-d3**.

Experimental Protocols

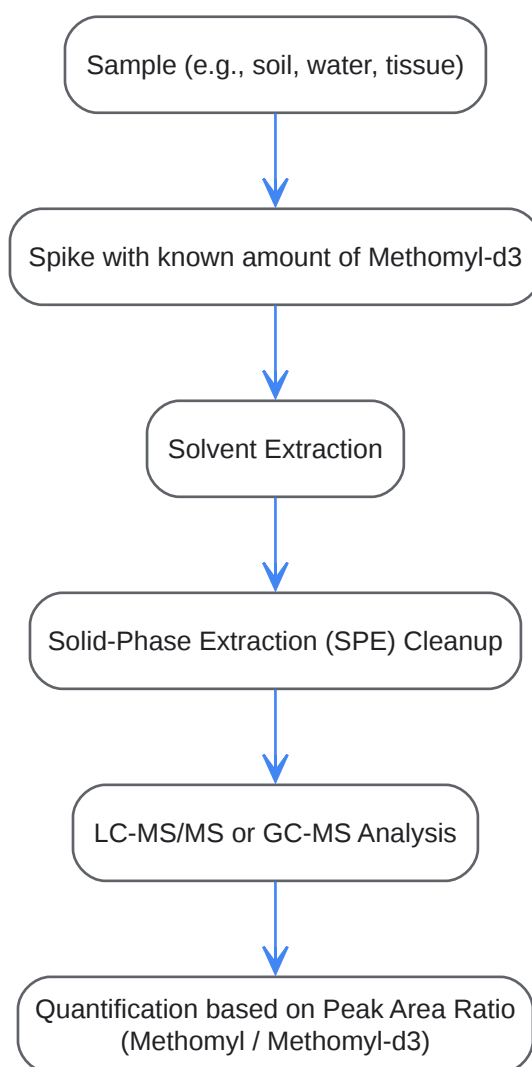
Use as an Internal Standard in Mass Spectrometry

Methomyl-d3 is an ideal internal standard for the quantification of methomyl. Its chemical and physical properties are nearly identical to those of methomyl, leading to similar behavior during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

General Protocol for Quantification of Methomyl in Environmental or Biological Samples:

- Sample Preparation: A known amount of **Methomyl-d3** is spiked into the sample (e.g., water, soil extract, or tissue homogenate) prior to extraction.
- Extraction: The analyte (methomyl) and the internal standard (**Methomyl-d3**) are co-extracted from the sample matrix using an appropriate solvent (e.g., ethyl acetate).^[7]
- Cleanup: The extract may be subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

- Analysis by LC-MS/MS or GC-MS: The cleaned extract is injected into the chromatograph. The compounds are separated based on their retention times and then detected by the mass spectrometer.
- Quantification: The ratio of the peak area of methomyl to the peak area of **Methomyl-d3** is used to calculate the concentration of methomyl in the original sample. This ratiometric measurement corrects for variations in extraction efficiency and instrument response.

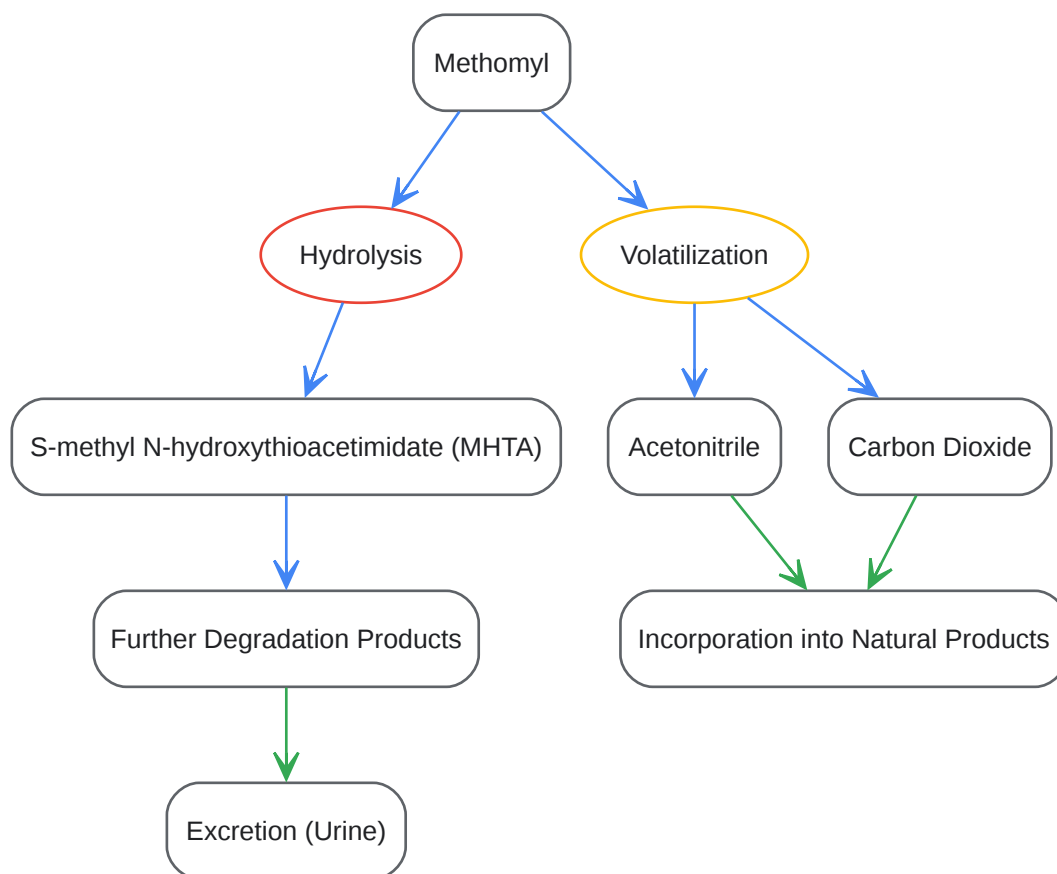


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General experimental workflow for the quantification of methomyl using **Methomyl-d3**.

Metabolic Pathway of Methomyl

Understanding the metabolic fate of methomyl is crucial in toxicology and environmental science. **Methomyl-d3** serves as a tracer to study these pathways. In mammals, methomyl is rapidly absorbed, metabolized, and excreted.[8] The primary metabolic pathway involves the hydrolysis of the carbamate ester bond to form S-methyl N-hydroxythioacetimidate (MHTA), followed by further degradation.[8] Another significant pathway involves the formation of acetonitrile and carbon dioxide.[8]



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Simplified metabolic pathway of methomyl in mammals.

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- To cite this document: BenchChem. [Methomyl-d₃ chemical structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373831#methomyl-d3-chemical-structure-and-molecular-weight]

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